![molecular formula C11H13N3O2 B2799056 3-Tert-butylbenzotriazole-5-carboxylic acid CAS No. 1555640-54-4](/img/structure/B2799056.png)
3-Tert-butylbenzotriazole-5-carboxylic acid
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Overview
Description
Benzotriazole-5-carboxylic acid is a heterocyclic compound . It has been used as a bifunctional ligand in solvent-induced synthesis of diverse dimensional coordination assemblies of cupric benzotriazole-5-carboxylate . It was also used in the hydrothermal synthesis of a new coordination polymer .
Molecular Structure Analysis
The empirical formula of Benzotriazole-5-carboxylic acid is C7H5N3O2 . Its molecular weight is 163.13 . The SMILES string is OC(=O)c1ccc2[nH]nnc2c1 .Scientific Research Applications
Synthetic Utility in Organic Chemistry
Benzotriazole derivatives, including “3-Tert-butylbenzotriazole-5-carboxylic acid”, have unique physicochemical properties that make them versatile in organic chemistry . They can act as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . These properties make benzotriazole derivatives useful in various synthetic methodologies, from organic chemistry to the total synthesis of complex structures .
Medicinal Chemistry
Benzotriazole derivatives have shown outstanding properties in medicinal chemistry . They have been used in the synthesis of molecules of varied biological and pharmaceutical importance . Benzotriazole derivatives have exhibited a broad spectrum of biological properties including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .
Corrosion Inhibitors
Benzotriazole derivatives have found profound applications as corrosion inhibitors . They can form a protective layer on the surface of metals, preventing them from corrosion .
UV Filters
Benzotriazole derivatives can absorb ultraviolet (UV) light, making them useful as UV filters . They can protect materials from the harmful effects of UV radiation .
Materials for Solar and Photovoltaic Cells
Benzotriazole derivatives have been used in the development of materials for solar and photovoltaic cells . They can enhance the efficiency of these devices by absorbing sunlight and converting it into electricity .
Synthesis of Triterpenic Acid Esters
Benzotriazole esters of triterpenic acids such as betulinic acid, oleanolic acid, and ursolic acid have been synthesized . These compounds have potential applications in various fields, including medicinal chemistry .
Safety and Hazards
properties
IUPAC Name |
3-tert-butylbenzotriazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)14-9-6-7(10(15)16)4-5-8(9)12-13-14/h4-6H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLIEMRBRUXNFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=CC(=C2)C(=O)O)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butylbenzotriazole-5-carboxylic acid | |
CAS RN |
1555640-54-4 |
Source
|
Record name | 1-tert-butyl-1H-1,2,3-benzotriazole-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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